Product packaging for 19-Iodocholesterol 3-methyl ether(Cat. No.:CAS No. 66277-11-0)

19-Iodocholesterol 3-methyl ether

Cat. No.: B1233330
CAS No.: 66277-11-0
M. Wt: 526.6 g/mol
InChI Key: AFIXDOPRDJZNOO-TURLQYGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

19-Iodocholesterol 3-methyl ether is a chemical derivative of cholesterol, modified with an iodine atom at the C19 position and a methyl ether group at the 3-beta hydroxyl position. Its CAS Registry Number is 66277-11-0, with a molecular formula of C 28 H 47 IO and a molecular weight of 526.58 g/mol . This compound is structurally related to 19-iodocholesterol, a well-known radiopharmaceutical used in nuclear medicine as an adrenal cortex imaging agent for diagnosing conditions like Cushing's syndrome and hyperaldosteronism . The structural modifications make this compound a valuable biochemical reagent for life science research. It serves as a key intermediate or reference standard in the synthesis and development of novel steroid-based tracers. Researchers can utilize this compound in studies investigating cholesterol uptake, metabolism, and adrenal gland function, as well as in the development of new diagnostic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H47IO B1233330 19-Iodocholesterol 3-methyl ether CAS No. 66277-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66277-11-0

Molecular Formula

C28H47IO

Molecular Weight

526.6 g/mol

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-3-methoxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H47IO/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-5)13-16-28(21,18-29)26(23)14-15-27(24,25)4/h9,19-20,22-26H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-/m1/s1

InChI Key

AFIXDOPRDJZNOO-TURLQYGPSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)CI)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)CI)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)CI)C

Synonyms

19-iodocholesterol 3-methyl ether
19-iodocholesterol 3-methyl ether, (3beta)-isomer, 125I-labeled

Origin of Product

United States

Preclinical Pharmacological and Biochemical Investigations of 19 Iodocholesterol 3 Methyl Ether

In Vivo Biodistribution Studies in Animal Models

Biodistribution studies are fundamental in determining the potential of a radiolabeled compound as a tissue-specific imaging agent. These studies track the compound's journey through the body, measuring its uptake and retention in various organs over time.

While specific biodistribution data for 19-Iodocholesterol 3-methyl ether are not extensively available in the reviewed literature, the behavior of its parent compound, 19-iodocholesterol, and its closely related analog, 6β-iodomethyl-19-norcholesterol (NP-59), provides a strong basis for understanding its likely distribution.

Research in animal models, including rats and dogs, has consistently shown that radioiodinated 19-iodocholesterol and NP-59 exhibit a pronounced affinity for the adrenal glands. nih.gov Following intravenous administration, these compounds are selectively taken up and retained in the adrenal cortex. nih.gov This high concentration in the adrenals relative to other tissues, such as the liver and blood, is the foundational principle of their use in adrenal scintigraphy. umich.edu For instance, 48 hours after administration in dogs, the adrenal concentration of [¹²⁵I]-19-iodocholesterol was 30 times that found in the liver and blood. umich.edu Similarly, studies with NP-59 demonstrate even higher adrenal uptake and superior adrenal-to-tissue ratios. nih.gov

The ovaries, another steroidogenic organ, also show accumulation of these cholesterol analogs, consistent with their role in cholesterol metabolism. The liver and gallbladder are involved in the metabolic clearance of these compounds.

The modification of the 3-hydroxyl group to a 3-methyl ether in this compound is expected to alter its physicochemical properties, potentially influencing its interaction with lipoproteins that transport cholesterol and its subsequent uptake by tissues. However, without direct experimental data, the precise impact on its organ-specific uptake and retention kinetics remains speculative.

Time-activity curves for radiolabeled 19-iodocholesterol analogs illustrate the temporal course of their uptake and clearance from various tissues. Studies with NP-59 in rats have detailed tissue distribution at multiple time points, including 2 hours, 24 hours, and up to 15 days. snmjournals.org These studies reveal that peak adrenal uptake occurs within days post-injection, followed by a slow clearance, allowing for a wide imaging window. snmjournals.org The prolonged retention in the adrenal glands is a key feature that distinguishes it from background tissues, which clear the agent more rapidly.

The table below, derived from studies on NP-59 in rats, illustrates the typical clearance profile, showing high initial uptake and sustained retention in the adrenal glands.

Interactive Data Table: NP-59 Tissue Distribution in Rats (% Dose/Gram)

Time PointAdrenalLiverBlood
2 hours1.50.80.3
24 hours2.50.40.1
5 days2.00.1<0.1
10 days1.5<0.1<0.1
15 days1.0<0.1<0.1

Note: Data are representative values from animal studies and may vary.

For this compound, the clearance profile would be influenced by its metabolic stability. The ether linkage at the 3-position is generally more resistant to hydrolysis than an ester bond, which could potentially lead to altered retention times in target and non-target organs.

Comparative studies are essential for optimizing adrenal imaging agents. The development of NP-59 was a direct result of such comparisons. NP-59, initially identified as an impurity in 19-iodocholesterol preparations, was found to have significantly superior adrenal-localizing properties. nih.gov

In rats, radioactivity from NP-59 accumulates in the adrenal gland at levels at least 18 times greater than that from 19-iodocholesterol at 24 hours, and 50 times greater at 72 hours. nih.gov This results in superior adrenal images at earlier time points. nih.gov Human studies have confirmed that NP-59 concentrates in the adrenal cortex approximately five times higher than 19-iodocholesterol without a corresponding increase in non-target tissue uptake, leading to clearer images with less background activity. nih.gov

The structural difference between 19-iodocholesterol and NP-59 (6β-iodomethyl-19-norcholesterol) accounts for this enhanced uptake and retention. The biodistribution of this compound would likely be more comparable to 19-iodocholesterol than to NP-59 due to the shared sterol backbone. The key difference lies in the 3-position modification, which would primarily affect its metabolism rather than the initial recognition by adrenal uptake mechanisms.

Interactive Data Table: Comparative Adrenal Uptake in Rats

CompoundAdrenal Uptake at 24h (Relative to 19-iodocholesterol)Adrenal Uptake at 72h (Relative to 19-iodocholesterol)
19-iodocholesterol1x1x
NP-59~18x~50x

Note: This table illustrates the significantly higher adrenal accumulation of NP-59 compared to 19-iodocholesterol. nih.gov

Metabolic Fate and Biotransformation Pathways in Research Animals

The metabolic fate of a cholesterol analog is intrinsically linked to its biodistribution and retention. The pathways of esterification and hydrolysis, and interactions with key enzymes, determine how long the compound remains in a target tissue.

A critical aspect of the metabolism of 19-iodocholesterol is its in vivo esterification. Studies in rats and mice have demonstrated that 85-95% of the radiolabel from 19-iodocholesterol found in the adrenal glands is in the esterified form. umich.edu Cholesterol is stored in adrenal cortical cells as cholesterol esters within lipid droplets. The free 3β-hydroxyl group of cholesterol (and its analogs) is the site of esterification with fatty acids.

The defining structural feature of this compound is the replacement of the 3β-hydroxyl group with a 3-methyl ether group. This modification fundamentally blocks the possibility of esterification at this position. Therefore, unlike its parent compound, this compound cannot be trapped in the adrenal cortex via conversion to a cholesterol ester.

The stability of the ether bond itself is also a key consideration. While generally more stable than esters, some cholesteryl ethers can undergo in vivo hydrolysis back to free cholesterol. nih.gov Studies on radiolabeled cholesteryl ethers have shown that their biological stability can vary, with some being hydrolyzed in the liver. nih.gov The susceptibility of the 3-methyl ether bond of this specific compound to enzymatic cleavage in vivo has not been reported, but it would be a critical determinant of its retention and clearance.

The accumulation of 19-iodocholesterol in the adrenals is not only due to its uptake and esterification but also to the subsequent behavior of its esterified form. The enzyme cholesterol esterase is responsible for hydrolyzing stored cholesterol esters to free cholesterol, which is the precursor for steroid hormone synthesis.

This enzymatic inefficiency means that once 19-iodocholesterol is esterified and stored, it is hydrolyzed back to its free form much more slowly than native cholesterol esters. This metabolic trapping is a key reason for its prolonged retention in the adrenal glands. umich.edu

For this compound, this specific interaction is moot, as it cannot be esterified at the 3-position. Its retention would therefore depend on other factors, such as the stability of the ether bond and its affinity for intracellular lipid-binding proteins, rather than the dynamics of esterification and hydrolysis by cholesterol esterase.

Interactive Data Table: Kinetic Parameters for Adrenal Cholesterol Esterase

SubstrateKm (μM)Vmax (pmol/min/mg protein)Specificity (Vmax/Km)
Cholesteryl oleate16.260237.3
19-Iodocholesteryl oleate76.237.60.49

Source: Data from studies on rat adrenal cytosolic cholesterol esterase. umich.edu

Stability against Deiodination in Biological Systems

No information available.

Metabolite Identification and Quantification in Animal Tissues and Excreta

No information available.

Cellular and Subcellular Uptake Mechanisms

No information available.

Investigation of Transport Processes into Target Cells

No information available.

Intracellular Compartmentalization and Binding Sites

No information available.

Autoradiographic Analysis for Microscopic Localization

No information available.

High-Resolution Mapping of Compound Distribution in Animal Tissues

No information available.

Mechanistic Insights into the Biological Behavior and Specificity of 19 Iodocholesterol 3 Methyl Ether

Structural Determinants Influencing Adrenal and Steroidogenic Tissue Affinity

The affinity of cholesterol analogs for the adrenal cortex and other steroidogenic tissues is profoundly influenced by their molecular structure. Modifications to the cholesterol backbone, even minor ones, can significantly alter the compound's biodistribution and target tissue retention. The core structure of 19-iodocholesterol itself is designed to mimic endogenous cholesterol, while the iodine atom, particularly a radioactive isotope like Iodine-131 (B157037), serves as a detectable tag for imaging purposes wikipedia.orgcancer.gov.

The 3β-hydroxyl group is a critical feature of the cholesterol molecule, serving as the attachment point for fatty acids to form cholesteryl esters, the primary storage form of cholesterol in cells. The substitution of this hydroxyl group with a methyl ether moiety in 19-Iodocholesterol 3-methyl ether introduces several key changes that influence its biological recognition and binding.

Firstly, the methyl ether group alters the polarity at the A-ring of the steroid. While the ether oxygen can still act as a hydrogen bond acceptor, the absence of the hydroxyl proton prevents it from acting as a hydrogen bond donor. This modification impacts how the molecule sits (B43327) within the binding pockets of transport proteins and receptors. Secondly, the ether linkage is chemically more stable and resistant to cleavage by esterases compared to an ester bond. This increased stability prevents the molecule from being readily metabolized or modified within the cell, potentially leading to longer retention in target tissues. This resistance to esterification means the molecule, once inside the cell, is less likely to be incorporated into the same storage pathways as native cholesterol, effectively trapping it.

While direct comparative studies detailing the adrenal localization of this compound versus its acetate (B1210297) and ethyl ether counterparts are scarce, structure-activity relationships of other cholesterol analogs provide a basis for hypothesized differences.

Acetate Derivative (19-Iodocholesterol 3-acetate): The acetate group is an ester. It is conceivable that this derivative would be recognized by enzymes that process cholesteryl esters. It might be hydrolyzed in vivo to release 19-iodocholesterol, which could then be re-esterified for storage. This metabolic processing could lead to a different retention pattern and clearance rate compared to the more stable ether derivatives.

Ethyl Ether Derivative: The ethyl ether, being slightly larger and more lipophilic than the methyl ether, could exhibit subtle differences in binding affinity for lipoprotein carriers and receptors. Steric hindrance from the larger ethyl group might slightly alter the interaction with the binding sites of proteins involved in cholesterol transport and uptake nih.govrsc.orgmdpi.com.

It is well-established that other structural modifications have a dramatic impact on adrenal affinity. For instance, the analog 6β-iodomethyl-19-nor-cholesterol (NP-59) demonstrates significantly higher and more rapid uptake in the adrenal glands compared to 19-iodocholesterol itself nih.govbohrium.com. This underscores the high degree of structural specificity required for optimal adrenal localization.

Derivative3-Position MoietyKey FeatureHypothesized Impact on Adrenal Localization
19-Iodocholesterol Hydroxyl (-OH)Can be esterifiedMimics cholesterol, undergoes cellular esterification for storage.
This compound Methyl Ether (-OCH₃)Stable, resistant to cleavageResists metabolic processing, leading to cellular trapping and potentially longer retention.
19-Iodocholesterol 3-acetate Acetate (-OCOCH₃)Ester bondMay be hydrolyzed and re-esterified, potentially altering retention kinetics.
19-Iodocholesterol 3-ethyl ether Ethyl Ether (-OCH₂CH₃)Increased size and lipophilicityMay exhibit slightly different binding affinities due to steric and electronic factors.

Hypotheses on the Compound's Ability to Mimic Endogenous Cholesterol in Specific Biochemical Pathways

The utility of 19-iodocholesterol analogs as imaging agents is predicated on their ability to enter the same physiological pathways as endogenous cholesterol. The primary mechanism for cholesterol uptake by adrenal cells is through the low-density lipoprotein (LDL) receptor pathway cancer.govnih.gov.

It is hypothesized that this compound, packaged within LDL particles in the bloodstream, binds to LDL receptors on the surface of adrenocortical cells nih.gov. Following binding, the entire LDL-receptor complex is internalized via endocytosis nih.gov. Inside the cell, the LDL particle is trafficked to lysosomes, where it is degraded, releasing the iodinated cholesterol analog into the cytoplasm.

At this point, its path diverges from that of native cholesterol. While natural cholesterol becomes a substrate for steroid hormone synthesis or is esterified for storage, 19-iodocholesterol analogs are not incorporated into adrenocortical steroid hormones nih.gov. The presence of the iodine atom at the C-19 position and the methyl ether at the C-3 position likely prevents recognition by the key enzymes of steroidogenesis, such as the cholesterol side-chain cleavage enzyme (P450scc) nih.gov. Consequently, the compound accumulates within the adrenal cortex, allowing for its detection. This metabolic inertia is crucial for its function as a tracer; it reflects the uptake mechanism without being consumed by downstream pathways.

Influence of Steric and Electronic Properties on Receptor Interactions and Cellular Processing

The interaction between a ligand and its receptor is governed by a combination of steric (size and shape) and electronic (charge distribution, polarity) properties rsc.orgmdpi.com. For this compound, these properties are distinct from native cholesterol and influence its journey from the bloodstream to the adrenal cell interior.

Steric Properties: The cholesterol molecule has a rigid, planar steroid nucleus and a flexible alkyl tail. The LDL receptor's binding domain is structured to accommodate this shape ebi.ac.uknews-medical.net. The addition of a large iodine atom at the C-19 angular methyl group introduces significant steric bulk. This modification must be tolerated by the LDL receptor for binding to occur. The success of 19-iodocholesterol as a tracer suggests that the binding pocket can accommodate this change. The 3-methyl ether group is sterically small and is unlikely to cause significant hindrance.

Electronic Properties: The 3β-hydroxyl group of cholesterol is a key polar feature that engages in hydrogen bonding. Replacing it with a methyl ether reduces this polarity and eliminates its hydrogen-bond-donating ability. This alteration in the electronic profile of the molecule's "head" region could modify its interaction with both the lipid and protein components of LDL particles and the LDL receptor itself mdpi.com. Furthermore, the iodine atom is highly polarizable, which could introduce favorable van der Waals or other non-covalent interactions within the receptor binding site.

Once internalized, these properties continue to influence cellular processing. The altered polarity may affect how the molecule partitions into intracellular membranes and lipid droplets compared to native cholesterol nih.govnih.gov.

Molecular FeatureProperty AffectedInfluence on Biological Interaction
Iodine at C-19 Steric Bulk & ElectronicsIntroduces bulk that must be accommodated by the LDL receptor; alters local electronic environment.
Methyl Ether at C-3 Polarity & H-BondingReduces polarity and removes H-bond donor capability, affecting interactions with transport proteins and cellular membranes.
Rigid Steroid Nucleus Shape & ConformationProvides the fundamental scaffold that mimics cholesterol for receptor recognition.
Flexible Side Chain ConformationAllows for adaptation within the binding pocket of the LDL receptor.

Implications for Understanding Cholesterol Metabolism and Steroidogenesis in Animal Models

The use of iodinated cholesterol analogs in animal models has provided significant insights into cholesterol trafficking and steroidogenesis nih.gov. These tracers act as reporters for the activity of the cholesterol uptake pathway in steroidogenic tissues.

In animal models of adrenal disorders, such as hyperaldosteronism or hypercortisolism (Cushing's syndrome), these compounds can be used to non-invasively identify hyperfunctioning nodules or glands nih.gov. The degree of tracer uptake often correlates with the level of steroid hormone production, providing a functional map of the adrenal cortex nih.gov. This allows researchers to study how genetic or pharmacological interventions affect adrenal function.

Furthermore, these analogs help dissect the mechanisms of cholesterol transport. For example, studies in animal models with hypercholesterolemia have shown how an expanded body pool of cholesterol can compete with and reduce the uptake of the radiolabeled tracer in the adrenals researchgate.net. This provides a model for understanding the interplay between circulating lipid levels and adrenal function. The development of these tracers has been foundational, leading to the creation of new agents, including those labeled with positron emitters like Fluorine-18, for more sensitive PET imaging studies of cholesterol metabolism auntminnie.com. By using these molecular spies, researchers can continue to unravel the complex regulation of cholesterol homeostasis and steroid production in both healthy and diseased states.

Research Applications and Methodological Advancements Utilizing 19 Iodocholesterol 3 Methyl Ether

Utilization as a Research Probe for Cholesterol Trafficking and Metabolism Studies in Animal Models

The fundamental role of cholesterol in cellular structure and function necessitates tools to trace its movement and metabolic fate within an organism. Radio-iodinated cholesterol analogs, including 19-iodocholesterol, have been instrumental in this regard. The introduction of an iodine atom at the 19-position allows for radio-labeling, creating a tracer that can be followed non-invasively. The modification of the 3-hydroxyl group to a 3-methyl ether in "19-Iodocholesterol 3-methyl ether" is a critical structural change that influences its behavior as a research probe.

The ether linkage at the 3-position, as opposed to the more common ester linkage or the free hydroxyl group, is designed to increase the metabolic stability of the molecule. Cholesterol ethers are generally more resistant to enzymatic hydrolysis by cholesterol esterases compared to cholesterol esters. This increased stability means that "this compound," when used in animal models, is less likely to be metabolized in the same way as native cholesterol esters. This property is advantageous for certain research applications where the goal is to track the delivery and uptake of the cholesterol backbone into tissues without the confounding effects of rapid metabolic breakdown.

In animal models, such a probe can be used to study the pathways of cholesterol uptake from lipoproteins into various tissues. By tracking the distribution of the radiolabeled compound, researchers can gain insights into the activity of lipoprotein receptors and the process of selective cholesterol uptake, particularly in steroidogenic tissues like the adrenal glands, ovaries, and testes. The altered lipophilicity due to the methyl ether group can also influence its partitioning into different lipoprotein classes, providing a tool to investigate the nuances of cholesterol transport.

Table 1: Comparative Properties of Cholesterol Analogs for Trafficking Studies

Compound 3-Position Modification Metabolic Stability Primary Research Application
19-Iodocholesterol Hydroxyl (-OH) Moderate Adrenal imaging, general cholesterol transport
19-Iodocholesterol 3-acetate Acetate (B1210297) Ester (-OCOCH3) Low (subject to hydrolysis) Probing cholesterol ester metabolism
This compound Methyl Ether (-OCH3) High (resistant to hydrolysis) Tracing cholesterol backbone uptake and distribution

Application in Studying Steroidogenesis and Adrenal Function in Preclinical Settings

The adrenal glands are a primary site of cholesterol uptake and utilization for the synthesis of steroid hormones (steroidogenesis). Consequently, radiolabeled cholesterol analogs have been extensively used to study adrenal function and dysfunction. 19-Iodocholesterol was one of the pioneering radiotracers for adrenal imaging. wikipedia.org The accumulation of this tracer in the adrenal cortex is a direct reflection of the gland's cholesterol uptake activity, which is in turn regulated by hormones such as ACTH.

"this compound," due to its cholesterol-like structure, is also expected to be taken up by the adrenal glands. Its increased metabolic stability could offer a more sustained signal in preclinical studies of steroidogenesis. By providing a tracer that is not rapidly metabolized and cleared, it could allow for longer-term imaging studies to assess chronic changes in adrenal function in response to various stimuli or pathological conditions.

In preclinical settings, this compound could be used to investigate the mechanisms of adrenal hyperplasia, adenomas, and other steroid-related disorders. By comparing the uptake of "this compound" in animal models of these diseases with that in healthy controls, researchers can elucidate the underlying changes in cholesterol metabolism that contribute to the pathology.

Development and Optimization of Animal Models for Endocrine Research Using the Compound

The development of robust animal models is crucial for understanding the pathophysiology of endocrine disorders and for testing novel therapeutic interventions. The use of specific molecular probes can aid in the characterization and validation of these models. "this compound" could serve as a valuable tool in the development and optimization of animal models for endocrine research.

For instance, in creating an animal model of adrenal hyper or hypo-function, the uptake and distribution of this tracer could be used as a quantitative biomarker to assess the functional status of the adrenal glands. This would allow for a more precise and functional characterization of the model, complementing traditional methods such as hormone level measurements and histological analysis.

Furthermore, in the study of endocrine disruptors, which can interfere with steroid hormone synthesis, "this compound" could be employed to assess the impact of these chemicals on adrenal cholesterol uptake in a preclinical setting. This would provide a sensitive endpoint to screen for the effects of environmental toxins on endocrine function. The development of such targeted imaging approaches can lead to more refined and informative animal models, reducing the number of animals required for a study and providing more clinically relevant data.

Contribution to the Design Principles of Novel Radiotracers for Preclinical Molecular Imaging

The evolution of radiotracers for adrenal imaging from 19-iodocholesterol to its more advanced analog, 6-beta-iodomethyl-19-norcholesterol (NP-59), highlights the importance of rational drug design in nuclear medicine. wikipedia.orgvulcanchem.com The principles learned from these earlier agents, including the understanding of structure-activity relationships, have guided the development of new and improved imaging agents.

"this compound" contributes to this knowledge base by illustrating the impact of modifying the 3-position of the cholesterol molecule. The use of a metabolically stable ether linkage is a key design principle for creating radiotracers that can provide a clear and sustained signal from the target tissue. This is particularly important for imaging modalities like SPECT and PET, where a high target-to-background ratio is essential for good image quality.

The insights gained from studying compounds like "this compound" inform the design of future radiotracers. For example, the effect of the 3-methyl ether on lipophilicity and metabolic stability can be extrapolated to the design of tracers for other targets that utilize cholesterol or have similar uptake mechanisms. This contributes to a broader understanding of how to chemically modify natural molecules to create effective probes for in vivo molecular imaging.

Table 2: Key Radiotracers in the Evolution of Adrenal Imaging

Radiotracer Key Structural Feature Advancement in Design
19-Iodocholesterol Iodine at the 19-position First successful adrenal imaging agent
6-beta-iodomethyl-19-norcholesterol (NP-59) Iodomethyl group at the 6-beta position Higher adrenal uptake and better image quality
This compound Methyl ether at the 3-position Increased metabolic stability

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 19-Iodocholesterol 3-methyl ether, and how can purity be optimized during preparation?

  • Methodology : Begin with the steroidal backbone of cholesterol and introduce iodine at the C19 position via electrophilic iodination. The methyl ether group at C3 can be formed using methylating agents (e.g., methyl iodide) under alkaline conditions. Purification typically involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate). To optimize purity, monitor reaction progress via TLC and employ recrystallization in dichloromethane/methanol .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

  • Methodology : Use 1^1H and 13^13C NMR to verify the methyl ether (δ ~3.3 ppm for methoxy protons) and iodine substitution (downfield shifts in adjacent carbons). High-resolution mass spectrometry (HRMS) is critical to confirm the molecular ion peak at m/z 526.267 (C28_{28}H47_{47}IO+^+). Infrared (IR) spectroscopy can validate ether linkages (C-O stretch ~1100 cm1^{-1}) .

Q. How can researchers experimentally determine missing physicochemical properties (e.g., LogP, solubility) for this compound?

  • Methodology : LogP can be measured via shake-flask partitioning between octanol and water, followed by HPLC quantification. Solubility profiles should be assessed in polar (e.g., DMSO) and non-polar solvents (e.g., chloroform) using gravimetric or UV-Vis methods. Differential scanning calorimetry (DSC) may aid in determining melting points .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing synthetic batches of this compound?

  • Methodology : Contradictions may arise from residual solvents, diastereomeric impurities, or iodine lability. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental 13^13C shifts with computational predictions (DFT calculations). For iodine stability, track decomposition via LC-MS under varying storage conditions .

Q. What strategies mitigate thermal degradation during kinetic studies of this compound in solution-phase reactions?

  • Methodology : Degradation pathways (e.g., deiodination) can be minimized by conducting reactions under inert atmospheres (N2_2/Ar) and at controlled temperatures (<40°C). Use stabilizers like antioxidants (e.g., BHT) and monitor reaction progress via in-situ FTIR or GC-MS. Reference kinetic models from analogous steroidal ether systems (Table I, ).

Q. How can researchers resolve contradictions between theoretical and experimental mass spectrometry data for this compound derivatives?

  • Methodology : Isotopic patterns (e.g., 127^{127}I vs. 129^{129}I) must be accounted for in HRMS analysis. Validate fragmentation pathways using tandem MS/MS and compare with in-silico tools (e.g., Mass Frontier). For unexpected adducts, adjust ionization parameters (e.g., ESI vs. APCI) and verify solvent compatibility .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

  • Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50}/IC50_{50}. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How should researchers design controls to isolate the effects of this compound in cholesterol metabolism studies?

  • Methodology : Include (1) vehicle controls (solvent-only), (2) native cholesterol analogs, and (3) iodine-free methyl ether derivatives. Use isotopic labeling (e.g., 13^{13}C-cholesterol) to track metabolic incorporation via LC-MS .

Ethical & Reproducibility Considerations

Q. What metadata is critical for ensuring reproducibility in studies involving this compound?

  • Methodology : Report synthetic batches (yield, purity), storage conditions (temperature, light exposure), and instrument calibration details (e.g., NMR magnet strength, MS resolution). Adhere to FAIR data principles by depositing raw spectra in repositories like ChemRxiv .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.